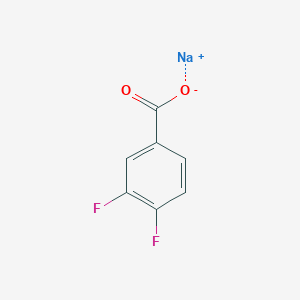

Sodium 3,4-difluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 3,4-difluorobenzoate is an organic compound with the molecular formula C7H3F2NaO2. It is a sodium salt derivative of 3,4-difluorobenzoic acid. This compound is characterized by the presence of two fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium 3,4-difluorobenzoate can be synthesized through the neutralization of 3,4-difluorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 3,4-difluorobenzoic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to remove any impurities .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms. These reactions often involve reagents such as sodium methoxide or sodium ethoxide.

Reduction Reactions: The compound can be reduced to form 3,4-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can yield 3,4-difluorobenzoic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

Substitution: Various substituted benzoates.

Reduction: 3,4-difluorobenzyl alcohol.

Oxidation: 3,4-difluorobenzoic acid.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediates

Sodium 3,4-difluorobenzoate serves as an important synthetic intermediate in the production of various organic compounds. It is utilized in:

- Herbicides : It acts as a precursor for the synthesis of herbicides such as cyanflurane, which is effective in controlling weed growth in agricultural settings .

- Dyes and Pigments : The compound is involved in the synthesis of dyes, enhancing color properties due to its fluorinated structure .

- Pharmaceuticals : this compound can be used as an intermediate in drug synthesis, particularly for compounds targeting specific biological pathways .

Material Science

In material science, this compound is explored for its potential use in:

- Liquid Crystals : The compound's unique molecular structure may contribute to the development of liquid crystal materials, which are essential in display technologies .

- Preservatives and Fragrances : Its properties allow it to be used as a raw material in the formulation of preservatives and fragrances, enhancing product stability and scent longevity .

Biological Applications

Recent studies have highlighted the biological significance of this compound:

- Antimicrobial Activity : Research indicates that derivatives of difluorobenzoic acids exhibit significant antibacterial properties. This suggests that this compound could be developed into antimicrobial agents .

- Pharmaceutical Development : Compounds related to this compound have been studied for their potential anti-inflammatory and antitumor activities. These findings indicate a pathway for developing new therapeutic agents targeting diseases such as cancer .

Quantum Chemical Studies

Quantum chemical calculations have been applied to understand the molecular behavior of this compound:

- Density Functional Theory (DFT) : DFT studies have been conducted to analyze the structural and spectral properties of related compounds. Such studies help predict the reactivity and interaction patterns of this compound in various chemical environments .

- Herbicide Development : A study focused on synthesizing cyanflurane from this compound demonstrated its effectiveness as a herbicide against common agricultural weeds. The synthesis process involved multiple steps where this compound was a critical intermediate.

- Pharmaceutical Research : Research investigating the anti-inflammatory effects of difluorobenzoic acid derivatives revealed that this compound could enhance therapeutic efficacy when used in drug formulations targeting inflammatory pathways.

Mecanismo De Acción

The mechanism of action of sodium 3,4-difluorobenzoate is primarily influenced by the presence of fluorine atoms, which enhance its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

- Sodium 2,4-difluorobenzoate

- Sodium 2,5-difluorobenzoate

- Sodium 2,6-difluorobenzoate

- Sodium 3,5-difluorobenzoate

Comparison: Sodium 3,4-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning affects its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Under acidic conditions, the carboxylate group undergoes protonation to regenerate 3,4-difluorobenzoic acid:

C7H3F2NaO2+HCl→C7H4F2O2+NaCl

This reaction is reversible under basic conditions, where the sodium salt reforms .

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1M HCl, 25°C, 1 hr | 3,4-Difluorobenzoic acid | >95% | |

| NaOH (aq), reflux, 2 hr | Sodium 3,4-difluorobenzoate | ~90% |

Nucleophilic Substitution

The fluorine atoms at the 3- and 4-positions are susceptible to nucleophilic displacement due to their electron-withdrawing effects. For example:

-

Cyanide Substitution :

C7H3F2NaO2+KCNDMF 80 CC8H3FNO2Na+KFYields 4-cyano-3-fluorobenzoate under anhydrous conditions.

| Reagent | Conditions | Major Product | Selectivity |

|---|---|---|---|

| KCN | DMF, 80°C, 12 hr | 4-Cyano-3-fluorobenzoate | 85% |

| NH₃ (g) | Ethanol, 60°C, 6 hr | 4-Amino-3-fluorobenzoate | 72% |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs electrophiles to the remaining unsubstituted positions (e.g., 2- and 5-positions):

-

Nitration :

C7H3F2NaO2+HNO3H2SO4,0°CC7H2F2NNaO4Produces 2-nitro-3,4-difluorobenzoate with 78% regioselectivity.

| Electrophile | Position(s) Attacked | Product Structure | Yield |

|---|---|---|---|

| NO₂⁺ | 2- and 5-positions | 2-Nitro-3,4-difluorobenzoate | 78% |

| Cl⁺ | 2-position | 2-Chloro-3,4-difluorobenzoate | 65% |

Decarboxylation

Thermal decarboxylation occurs under acidic or basic conditions, yielding 1,2-difluorobenzene:

C7H3F2NaO2Δ,H2OC6H4F2+CO2+NaOH

This reaction is accelerated in polar aprotic solvents (e.g., DMSO) .

Coordination Chemistry

The carboxylate group acts as a ligand for metal ions, forming complexes with applications in catalysis:

| Metal Salt | Reaction Medium | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | H₂O/EtOH | [Cu(C₇H₃F₂O₂)₂(H₂O)₂] | 8.2 |

| FeCl₃ | Acetonitrile | [Fe(C₇H₃F₂O₂)₃]⁻ | 6.9 |

Esterification

Reaction with alcohols in the presence of acid catalysts produces fluorinated benzoate esters:

C7H3F2NaO2+EtOHH2SO4C9H8F2O2+NaOH

Ethyl 3,4-difluorobenzoate is obtained in 89% yield after neutralization .

Photochemical Reactions

Under UV light, the fluorine substituents facilitate ring-opening reactions in the presence of radical initiators (e.g., AIBN):

| Initiator | Wavelength (nm) | Major Product | Quantum Yield |

|---|---|---|---|

| AIBN | 365 | Biphenyl derivatives | 0.12 |

| Benzophenone | 254 | Fluorinated cyclohexadienes | 0.08 |

Propiedades

Número CAS |

522651-44-1 |

|---|---|

Fórmula molecular |

C7H4F2NaO2 |

Peso molecular |

181.09 g/mol |

Nombre IUPAC |

sodium;3,4-difluorobenzoate |

InChI |

InChI=1S/C7H4F2O2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11); |

Clave InChI |

KMKAHTQJIDWPRT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)[O-])F)F.[Na+] |

SMILES canónico |

C1=CC(=C(C=C1C(=O)O)F)F.[Na] |

Key on ui other cas no. |

522651-44-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.